molecular formula C11H10Cl4 B14633606 1-(2,3,4,5-Tetrachlorocyclopenta-1,4-dien-1-yl)cyclohex-1-ene CAS No. 54624-29-2

1-(2,3,4,5-Tetrachlorocyclopenta-1,4-dien-1-yl)cyclohex-1-ene

Cat. No.: B14633606
CAS No.: 54624-29-2
M. Wt: 284.0 g/mol
InChI Key: ISMOXEHQZUOPPY-UHFFFAOYSA-N
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Description

1-(2,3,4,5-Tetrachlorocyclopenta-1,4-dien-1-yl)cyclohex-1-ene is a chemical compound characterized by the presence of a cyclohexene ring attached to a tetrachlorinated cyclopentadiene moiety

Preparation Methods

The synthesis of 1-(2,3,4,5-Tetrachlorocyclopenta-1,4-dien-1-yl)cyclohex-1-ene typically involves the chlorination of cyclopentadiene followed by a Diels-Alder reaction with cyclohexene. The reaction conditions often include the use of a chlorinating agent such as chlorine gas or sulfuryl chloride, and the process is usually carried out under controlled temperatures to ensure selective chlorination . Industrial production methods may involve large-scale chlorination reactors and continuous flow systems to optimize yield and efficiency.

Chemical Reactions Analysis

1-(2,3,4,5-Tetrachlorocyclopenta-1,4-dien-1-yl)cyclohex-1-ene undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,3,4,5-Tetrachlorocyclopenta-1,4-dien-1-yl)cyclohex-1-ene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,3,4,5-Tetrachlorocyclopenta-1-yl)cyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

1-(2,3,4,5-Tetrachlorocyclopenta-1-yl)cyclohex-1-ene can be compared with other chlorinated cyclopentadiene derivatives, such as:

Properties

CAS No.

54624-29-2

Molecular Formula

C11H10Cl4

Molecular Weight

284.0 g/mol

IUPAC Name

1-(2,3,4,5-tetrachlorocyclopenta-1,4-dien-1-yl)cyclohexene

InChI

InChI=1S/C11H10Cl4/c12-8-7(6-4-2-1-3-5-6)9(13)11(15)10(8)14/h4,10H,1-3,5H2

InChI Key

ISMOXEHQZUOPPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=C(C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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